Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole: A Technical Guide
Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry, often regarded as a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and exceptional stability.[1][2] This technical guide focuses on the physicochemical properties of 6-(pentafluorosulfanyl)benzooxazole, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview of the expected properties based on the well-established characteristics of the SF₅ group and the benzooxazole scaffold. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route.
Introduction to the Pentafluorosulfanyl Group and Benzooxazole Core
The SF₅ group is a unique functional group characterized by its octahedral geometry, high electronegativity, and substantial steric bulk.[3] Its strong electron-withdrawing properties can significantly influence the acidity and basicity of a molecule, while its high lipophilicity can enhance membrane permeability and metabolic stability.[2][3] The benzooxazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[4][5] The combination of these two moieties in 6-(pentafluorosulfanyl)benzooxazole is anticipated to yield a molecule with distinct physicochemical and pharmacological properties.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 257.17 g/mol | Calculated from the molecular formula C₇H₄F₅NOS |
| LogP (o/w) | 3.5 - 4.5 | The SF₅ group is significantly more lipophilic than a hydrogen or even a trifluoromethyl group.[3][6] |
| Aqueous Solubility | Low | The high lipophilicity conferred by the SF₅ group is expected to result in low aqueous solubility.[6] |
| pKa (of protonated benzooxazole) | < 2 | The strong electron-withdrawing nature of the SF₅ group at the 6-position will significantly decrease the basicity of the benzooxazole nitrogen. The pKa of aniline is reduced by the presence of electron-withdrawing groups.[7] |
| Thermal Stability | High | The S-F bonds in the SF₅ group are exceptionally strong, leading to high thermal and chemical stability.[2][8] |
Synthesis
A specific synthetic protocol for 6-(pentafluorosulfanyl)benzooxazole has not been detailed in the reviewed literature. However, a plausible route can be proposed based on the synthesis of structurally related SF₅-containing benzisoxazoles via the Davis reaction.[9][10] The key precursor would be 2-amino-5-(pentafluorosulfanyl)phenol.
Proposed Synthetic Pathway
The synthesis would likely involve the cyclization of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable one-carbon synthon, such as an orthoformate or cyanogen bromide.
Caption: Proposed synthetic workflow for 6-(pentafluorosulfanyl)benzooxazole.
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard protocols for determining the key physicochemical properties of 6-(pentafluorosulfanyl)benzooxazole.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of 6-(pentafluorosulfanyl)benzooxazole in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube on a shaker and agitate for 24 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of solid 6-(pentafluorosulfanyl)benzooxazole to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Experimental workflow for aqueous solubility determination.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the pKa of ionizable groups. For 6-(pentafluorosulfanyl)benzooxazole, this would measure the basicity of the benzooxazole nitrogen.
Protocol:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Dissolve an accurately weighed amount of 6-(pentafluorosulfanyl)benzooxazole in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Biological Context and Potential Significance
While no specific biological activities or signaling pathway modulations have been reported for 6-(pentafluorosulfanyl)benzooxazole, the incorporation of the SF₅ group into various heterocyclic scaffolds has led to compounds with a wide range of biological activities, including:
-
Antimalarial: SF₅-containing analogs of mefloquine have shown enhanced activity.[2]
-
Anti-inflammatory: SF₅-substituted derivatives of teriflunomide demonstrated improved inhibition of T-cell proliferation.[11]
-
Antibacterial and Antifungal: Various SF₅-containing heterocycles have exhibited antimicrobial properties.[2]
-
Insecticidal: Meta-diamide insecticides incorporating the SF₅ group have shown high insecticidal activity.[12][13][14]
The benzooxazole moiety itself is a key component of many bioactive molecules with diverse therapeutic applications.[4][5] Therefore, 6-(pentafluorosulfanyl)benzooxazole represents a novel chemical entity with the potential for interesting biological activities, warranting further investigation in various therapeutic areas. The logical relationship for exploring its potential would be to screen it against a panel of targets relevant to the known activities of both the SF₅ group and the benzooxazole core.
Caption: Logical workflow for investigating the biological activity of the target compound.
Conclusion
6-(Pentafluorosulfanyl)benzooxazole is a molecule with predicted physicochemical properties that make it an intriguing candidate for drug discovery and materials science. Its anticipated high lipophilicity, metabolic stability, and the strong electron-withdrawing nature of the SF₅ group set it apart from other benzooxazole derivatives. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and characterization by outlining established experimental protocols. The exploration of its biological activities is a logical next step, given the proven track record of both the pentafluorosulfanyl group and the benzooxazole scaffold in medicinal chemistry.
References
- 1. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaleras.com [journaleras.com]
- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 11. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

